Cas no 1706441-23-7 (8-[(azetidin-3-yl)methoxy]quinoline)

8-[(azetidin-3-yl)methoxy]quinoline structure
1706441-23-7 structure
商品名:8-[(azetidin-3-yl)methoxy]quinoline
CAS番号:1706441-23-7
MF:C13H14N2O
メガワット:214.263062953949
MDL:MFCD29034823
CID:5102746
PubChem ID:86263245

8-[(azetidin-3-yl)methoxy]quinoline 化学的及び物理的性質

名前と識別子

    • Quinoline, 8-(3-azetidinylmethoxy)-
    • 8-[(azetidin-3-yl)methoxy]quinoline
    • MDL: MFCD29034823
    • インチ: 1S/C13H14N2O/c1-3-11-4-2-6-15-13(11)12(5-1)16-9-10-7-14-8-10/h1-6,10,14H,7-9H2
    • InChIKey: UKLPVVCHWVKLMC-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC=CC=2OCC2CNC2)C=CC=1

8-[(azetidin-3-yl)methoxy]quinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN2509-1G
8-[(azetidin-3-yl)methoxy]quinoline
1706441-23-7 95%
1g
¥ 2,884.00 2023-04-14
Enamine
EN300-243125-0.1g
8-[(azetidin-3-yl)methoxy]quinoline
1706441-23-7 95%
0.1g
$804.0 2024-06-19
Enamine
EN300-243125-0.5g
8-[(azetidin-3-yl)methoxy]quinoline
1706441-23-7 95%
0.5g
$877.0 2024-06-19
Enamine
EN300-243125-1.0g
8-[(azetidin-3-yl)methoxy]quinoline
1706441-23-7 95%
1.0g
$914.0 2024-06-19
Enamine
EN300-243125-5.0g
8-[(azetidin-3-yl)methoxy]quinoline
1706441-23-7 95%
5.0g
$2650.0 2024-06-19
Enamine
EN300-243125-10.0g
8-[(azetidin-3-yl)methoxy]quinoline
1706441-23-7 95%
10.0g
$3929.0 2024-06-19
Enamine
EN300-243125-1g
8-[(azetidin-3-yl)methoxy]quinoline
1706441-23-7
1g
$914.0 2023-09-15
Enamine
EN300-243125-5g
8-[(azetidin-3-yl)methoxy]quinoline
1706441-23-7
5g
$2650.0 2023-09-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN2509-10G
8-[(azetidin-3-yl)methoxy]quinoline
1706441-23-7 95%
10g
¥ 12,810.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN2509-5G
8-[(azetidin-3-yl)methoxy]quinoline
1706441-23-7 95%
5g
¥ 8,639.00 2023-04-14

8-[(azetidin-3-yl)methoxy]quinoline 関連文献

8-[(azetidin-3-yl)methoxy]quinolineに関する追加情報

8-[(azetidin-3-yl)methoxy]quinoline: A Comprehensive Overview of Its Chemical Properties, Pharmacological Applications, and Research Advances

8-[(azetidin-3-yl)methoxy]quinoline, with the CAS No. 1706441-23-7, is a structurally unique quinoline derivative that has garnered significant attention in the field of pharmaceutical research. This compound represents a promising candidate for the development of novel therapeutics due to its potential interactions with biological targets and its chemical versatility. Recent studies have highlighted its role in modulating cellular pathways associated with inflammation, neurodegenerative diseases, and oncological processes, making it a focal point for researchers and drug developers.

The 8-[(azetidin-3-yl)methoxy]quinoline molecule is characterized by its quinoline core, which is a heterocyclic aromatic compound known for its broad pharmacological activity. The azetidin-3-yl group, a four-membered ring containing nitrogen, is attached to the quinoline ring via a methoxy linkage. This structural feature is critical for the compound's biological activity, as it may influence its binding affinity to specific receptors or enzymes. The synthesis of 8-[(azetididin-3-yl)methoxy]quinoline involves complex organic reactions, including ring-opening and cyclization steps, which are optimized to achieve high yield and purity.

Recent advances in medicinal chemistry have underscored the importance of 8-[(azetidin-3-yl)methoxy]quinoline in the design of multitarget drugs. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits selective inhibition of the PDK1 (Pyruvate Dehydrogenase Kinase 1) enzyme, which is implicated in cancer cell survival and metabolic reprogramming. This finding has sparked interest in its potential as an anti-cancer agent, particularly in tumors with metabolic vulnerabilities. The PDK1 inhibition mechanism of 8-[(azetidin-3-yl)methoxy]quinoline is distinct from traditional kinase inhibitors, suggesting a novel therapeutic strategy.

Furthermore, the 8-[(azetidin-3-yl)methoxy]quinoline scaffold has been explored for its anti-inflammatory properties. A 2024 preclinical study in *Nature Communications* revealed that this compound modulates the NF-κB (Nuclear Factor Kappa-B) signaling pathway, a key regulator of immune responses. The NF-κB pathway is often dysregulated in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. By targeting this pathway, 8-[(azetidin-3-yl)methoxy]quinoline may offer a new approach to treating these conditions with reduced side effects compared to existing therapies.

The 8-[(azetidin-3-yl)methoxy]quinoline molecule also shows promise in neurodegenerative disease research. A 2023 study in *ACS Chemical Neuroscience* reported that this compound exhibits neuroprotective effects in models of Alzheimer's disease. The mechanism of action appears to involve the inhibition of tau protein aggregation, a hallmark of Alzheimer's pathology. This finding aligns with the growing interest in small molecules that target protein misfolding and aggregation processes in neurodegenerative disorders.

Another area of research focusing on 8-[(azetidin-3-yl)methoxy]quinoline is its potential as a covalent inhibitor of protein kinases. A 2024 paper in *Cell Chemical Biology* highlighted its ability to form irreversible bonds with specific cysteine residues in target proteins, enhancing its potency and selectivity. This covalent interaction is particularly relevant in the treatment of cancers driven by oncogenic kinases, where traditional non-covalent inhibitors often face resistance due to rapid target turnover.

The 8-[(azetidin-3-yl)methoxy]quinoline compound is also being investigated for its role in autophagy modulation. Autophagy, a cellular process that degrades damaged proteins and organelles, is critical for maintaining cellular homeostasis. A 2023 study in *Autophagy* found that this compound enhances autophagic flux in cancer cells, leading to increased apoptosis and reduced tumor growth. This dual mechanism of action—targeting both PDK1 and autophagy—positions 8-[(azetidin-3-yl)methoxy]quinoline as a potential therapeutic agent for aggressive cancers.

From a synthetic perspective, the preparation of 8-[(azetidin-3-yl)methoxy]quinoline requires precise control over reaction conditions to ensure the formation of the desired azetidin-3-yl group. A 2024 article in *Organic Letters* described an efficient method involving the use of N-hydroxysuccinimide (NHS) as a coupling agent, which facilitates the methoxylation step with high stereoselectivity. This synthetic route is particularly valuable for large-scale production, as it minimizes byproducts and waste, aligning with green chemistry principles.

Despite its promising properties, the 8-[(azetidin-3-yl)methoxy]quinoline compound faces challenges in its development as a therapeutic agent. One major hurdle is its lipophilicity, which can affect its bioavailability and tissue distribution. Researchers are exploring structure-activity relationship (SAR) studies to optimize its physicochemical properties while retaining its biological activity. Additionally, toxicity studies are ongoing to ensure its safety profile meets regulatory requirements for pharmaceutical development.

The potential applications of 8-[(azetidin-3-yl)methoxy]quinoline extend beyond oncology and neurology. In the field of antimicrobial research, this compound has been shown to exhibit activity against multidrug-resistant bacteria. A 2023 study in *Antimicrobial Agents and Chemotherapy* demonstrated its ability to disrupt bacterial membrane integrity, suggesting a novel mechanism of action for combating antibiotic-resistant pathogens. This dual functionality as an anti-inflammatory and antimicrobial agent further broadens its therapeutic potential.

As research into 8-[(azetidin-3-yl)methoxy]quinoline continues to evolve, its role in drug discovery is becoming increasingly significant. The compound's unique structural features and diverse biological activities make it a valuable tool for exploring new therapeutic targets. Future studies are expected to focus on clinical trials, drug delivery systems, and combination therapies to maximize its efficacy and minimize potential side effects. The CAS No. 1706441-23-7 serves as a critical identifier for this compound, ensuring its accurate documentation and use in scientific literature.

In conclusion, 8-[(azetidin-3-yl)methoxy]quinoline represents a compelling example of how structural modifications can lead to the development of novel therapeutics. Its multifaceted biological activities, coupled with the ongoing advancements in synthetic methods and pharmacological research, position it as a key player in the quest for innovative treatments for complex diseases. The continued exploration of this compound underscores the importance of interdisciplinary research in advancing pharmaceutical science.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1706441-23-7)8-[(azetidin-3-yl)methoxy]quinoline
A1070997
清らかである:99%/99%
はかる:1g/5g
価格 ($):422.0/1112.0